N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine
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Overview
Description
N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine is a chemical compound that features a furan ring attached to a piperidine structure The furan ring is a five-membered aromatic ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine typically involves the reaction of furan derivatives with piperidine derivatives under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. For example, the reaction of 2-furoic acid with dimethylpiperidine in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can produce the desired compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl derivatives: Compounds with a furan-2-ylmethyl group instead of a furan-3-ylmethyl group.
Piperidine derivatives: Compounds with different substituents on the piperidine ring.
Uniqueness
N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine is unique due to the specific positioning of the furan ring and the dimethyl substitution on the piperidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-13-6-3-12(4-7-13)14(2)9-11-5-8-15-10-11/h5,8,10,12H,3-4,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLATXFTEKNYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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